N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
Properties
CAS No. |
1252821-33-2 |
|---|---|
Molecular Formula |
C19H20BrN3O3S |
Molecular Weight |
450.35 |
IUPAC Name |
N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20BrN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-5-3-13(20)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) |
InChI Key |
OIDDLCMZRBUFNE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a bromophenyl substituent and a methylbutyl side chain. Its molecular formula is , and it has a molecular weight of 464.38 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. Notably, it has been identified as a dual inhibitor of:
- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to impaired cell proliferation, making this compound potentially useful in cancer therapy .
- Thymidylate Synthase (TS) : TS is essential for DNA replication and repair. Inhibition can also contribute to the anti-cancer properties of the compound by disrupting nucleotide synthesis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of DHFR and TS |
| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Disruption of nucleotide synthesis |
These results indicate that the compound's efficacy varies across different cancer types, suggesting a need for further investigation into its selectivity and potential side effects.
Case Studies
- Case Study on MCF-7 Cells : A study reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, correlating with increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
- Combination Therapy : Another study explored the compound's use in combination with conventional chemotherapeutics. The combination showed enhanced cytotoxicity against resistant cancer cell lines, indicating potential for overcoming drug resistance .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H20BrN3O3S
- Molecular Weight : 445.35 g/mol
Structural Characteristics
The compound includes:
- A thieno[3,2-d]pyrimidine core that contributes to its biological properties.
- A 4-bromophenyl substituent that may influence its reactivity and biological activity.
- A 3-methylbutyl group that enhances its structural diversity.
Medicinal Chemistry
N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide serves as a lead compound for drug development targeting various diseases. Its applications include:
- Anticancer Activity : The thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with signaling pathways involved in cell growth and survival.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways.
- Antimicrobial Potential : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies
The compound can be utilized as a tool in biological research to elucidate molecular pathways and targets. Its unique structure allows researchers to:
- Investigate interactions with specific enzymes or receptors.
- Study the modulation of biological activity in various cellular contexts.
Materials Science
In materials science, this compound can be explored for:
- Conductive Materials : Its electronic properties may enable its use in developing conductive polymers or materials.
- Fluorescent Dyes : The compound's structure can be modified to enhance fluorescence for applications in imaging and sensing technologies.
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Evaluation
Research conducted by MDPI highlighted the synthesis of new thiopyrimidine compounds and their evaluation against bacterial strains. Results indicated that certain derivatives showed promising antimicrobial activity, suggesting potential therapeutic applications in infectious diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
*Calculated based on analogous structures.
Key Observations:
- Substituent Effects on Molecular Weight : The target compound and the phenyl-substituted analogue in share similar molecular weights (~486 g/mol), whereas simpler derivatives (e.g., ) are lighter due to fewer substituents .
- Melting Points: The 4-methyl-6-oxo derivative () exhibits a high melting point (>259°C), attributed to strong intermolecular hydrogen bonding (N–H···O) and planar aromatic stacking .
- Solubility : Bulky substituents like 3-methylbutyl (target) or phenyl () increase lipophilicity, likely reducing aqueous solubility compared to smaller analogues (e.g., ) .
Stability and Reactivity
- Hydrolytic Stability: The 2,4-dioxo group in the target compound may increase susceptibility to nucleophilic attack compared to mono-oxo analogues (e.g., ) .
- Thermal Stability : High melting points in derivatives like suggest robust thermal stability, whereas alkyl substituents (e.g., 3-methylbutyl) may lower decomposition thresholds .
Preparation Methods
Gewald Reaction for Aminothiophene Synthesis
The Gewald reaction is a one-pot, three-component cyclocondensation involving a ketone, activated nitrile, and elemental sulfur. For the target compound, 3-methylbutan-2-one serves as the ketone to introduce the 3-methylbutyl moiety. Reacting 3-methylbutan-2-one with ethyl cyanoacetate and sulfur in the presence of morpholine yields 2-amino-3-(3-methylbutyl)thiophene-5-carboxylate (1) (Scheme 1).
Optimized Conditions :
Cyclocondensation to Thieno[3,2-d]pyrimidine-2,4-Dione
The aminothiophene derivative 1 undergoes cyclization with urea or thiourea in acidic media to form the pyrimidine ring. For example, refluxing 1 with urea in glacial acetic acid produces 3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2) (Scheme 2).
Key Reaction Parameters :
- Cyclizing Agent : Urea (2 equivalents)
- Acid Catalyst : Concentrated HCl (10 mol%)
- Temperature : 120°C, 6 hours
- Yield : 70–75%
Introduction of the Acetamide Side Chain
Functionalization of the pyrimidine nitrogen at position 1 with the acetamide side chain involves chloroacetylation followed by nucleophilic substitution with 4-bromoaniline.
Chloroacetylation of the Pyrimidine Nitrogen
The nitrogen at position 1 of 2 is alkylated using chloroacetyl chloride in the presence of a base. Reaction of 2 with chloroacetyl chloride in dry dichloromethane (DCM) and triethylamine yields 1-(2-chloroacetyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (3) (Scheme 3).
Reaction Conditions :
Nucleophilic Substitution with 4-Bromoaniline
The chloroacetamide intermediate 3 reacts with 4-bromoaniline in a nucleophilic aromatic substitution. Heating 3 with 4-bromoaniline in ethanol under reflux affords the final compound, N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H-yl)]acetamide (4) (Scheme 4).
Optimized Parameters :
Alternative Synthetic Pathways
Hydrazine-Mediated Cyclization
Hydrazine hydrate facilitates cyclization of thiourea intermediates into thienopyrimidines. Reacting 3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one with hydrazine yields a hydrazino derivative, which is subsequently acylated with chloroacetyl chloride.
Analytical Characterization and Validation
The final compound 4 is characterized via 1H NMR , 13C NMR , and mass spectrometry :
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of parameters:
- Key steps : Nucleophilic substitution, cyclization, and amide bond formation.
- Critical conditions : Use of dimethyl sulfoxide (DMSO) as a solvent, reaction temperatures between 60–80°C, and catalysts like potassium carbonate (K₂CO₃) to enhance yield .
- Purity optimization : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization in ethanol .
Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity?
A combination of methods is essential:
- ¹H/¹³C NMR : Assign peaks for the bromophenyl group (δ 7.2–7.6 ppm), thienopyrimidinone ring protons (δ 6.8–7.1 ppm), and methylbutyl side chain (δ 1.0–1.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., C₂₁H₂₁BrN₃O₃S: ~488.04 g/mol) .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Q. How can researchers assess compound purity, and what thresholds are acceptable for pharmacological studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is standard for in vitro assays .
- Melting point consistency : Compare experimental values (e.g., 180–182°C) with literature to detect impurities .
Q. What preliminary biological screening assays are recommended?
- Anticancer activity : MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Anti-inflammatory potential : COX-2 inhibition assay using ELISA .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish efficacy windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile?
- Analog synthesis : Modify the 3-methylbutyl side chain (e.g., replace with cyclopentyl or fluorinated alkyl groups) and the bromophenyl acetamide moiety .
- Bioactivity testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase targets) and cellular models .
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, COX-2) .
Q. What strategies resolve contradictory bioactivity data across experimental models?
- Orthogonal assays : Validate cytotoxicity results with clonogenic assays alongside MTT to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation in certain models explains potency discrepancies .
- Species-specific differences : Compare activity in human vs. murine cell lines to identify translational limitations .
Q. What in vivo models are appropriate for validating therapeutic potential?
- Xenograft models : Implant human tumor cells (e.g., HT-29 colorectal cancer) in nude mice; administer compound intraperitoneally (10–50 mg/kg) .
- Pharmacokinetic analysis : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in treated animals .
Q. How can computational tools predict binding modes and guide structural modifications?
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes (e.g., MDM2-p53 interaction) over 100-ns trajectories .
- Free energy calculations : Use MM-GBSA to rank analog binding energies and prioritize synthesis .
- ADMET prediction : Employ SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
